molecular formula C49H70BrP B14267408 (3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide CAS No. 185384-87-6

(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide

Cat. No.: B14267408
CAS No.: 185384-87-6
M. Wt: 770.0 g/mol
InChI Key: JFIVOZKNAWKEMH-SEOUFKLDSA-M
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Description

(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide is a complex organic compound that features a cholestane backbone with a triphenylphosphonium group attached via a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields triphenylphosphine oxide, while reduction can produce various reduced forms of the compound.

Mechanism of Action

The mechanism by which (3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide exerts its effects involves its interaction with cellular membranes. The triphenylphosphonium group allows the compound to penetrate lipid bilayers, targeting specific molecular pathways within cells . This targeting capability is particularly useful in drug delivery and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide apart is its combination of a cholestane backbone with a triphenylphosphonium group. This unique structure allows it to interact with both organic and biological systems in ways that other compounds cannot, making it a valuable tool in various fields of research .

Properties

CAS No.

185384-87-6

Molecular Formula

C49H70BrP

Molecular Weight

770.0 g/mol

IUPAC Name

4-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]butyl-triphenylphosphanium;bromide

InChI

InChI=1S/C49H70P.BrH/c1-37(2)18-17-19-38(3)45-29-30-46-44-28-27-40-36-39(31-33-48(40,4)47(44)32-34-49(45,46)5)20-15-16-35-50(41-21-9-6-10-22-41,42-23-11-7-12-24-42)43-25-13-8-14-26-43;/h6-14,21-26,37-40,44-47H,15-20,27-36H2,1-5H3;1H/q+1;/p-1/t38-,39+,40+,44+,45-,46+,47+,48+,49-;/m1./s1

InChI Key

JFIVOZKNAWKEMH-SEOUFKLDSA-M

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)CCCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C.[Br-]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)CCCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C.[Br-]

Origin of Product

United States

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